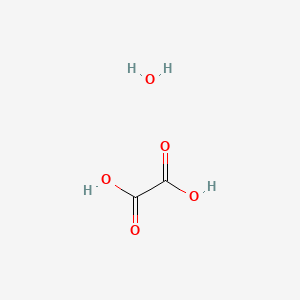

Oxalic acid dihydrate

描述

It is widely used in various industrial and scientific applications due to its strong acidic properties and ability to form complexes with metal ions . The chemical formula for oxalic acid monohydrate is (COOH)₂·H₂O, and it is commonly found in its hydrated form.

准备方法

Synthetic Routes and Reaction Conditions: Oxalic acid can be synthesized in the laboratory by oxidizing sucrose using nitric acid in the presence of a small amount of vanadium pentoxide as a catalyst . The hydrated solid can be dehydrated with heat or by azeotropic distillation.

Industrial Production Methods: Industrially, oxalic acid is produced by heating sodium formate in the presence of an alkali catalyst, by oxidizing carbohydrates with nitric acid, by heating sawdust with caustic alkalies, or by fermentation of sugar solutions in the presence of certain molds .

化学反应分析

Types of Reactions: Oxalic acid dihydrate undergoes various types of chemical reactions, including:

Oxidation: Oxalic acid can be oxidized by strong oxidizing agents to produce carbon dioxide and water.

Reduction: It can be reduced to formic acid under suitable conditions.

Neutralization: Reacts with bases to form oxalate salts, such as sodium oxalate and potassium oxalate.

Common Reagents and Conditions:

Oxidizing Agents: Nitric acid, potassium permanganate.

Reducing Agents: Sodium amalgam.

Bases: Sodium hydroxide, potassium hydroxide.

Major Products:

Oxidation: Carbon dioxide and water.

Reduction: Formic acid.

Neutralization: Sodium oxalate, potassium oxalate.

科学研究应用

Oxalic acid dihydrate has a wide range of applications in scientific research, including:

作用机制

Oxalic acid exerts its effects through its strong acidic properties and ability to chelate metal ions. It forms complexes with divalent metal ions, such as calcium and iron, making them soluble and easier to remove . Additionally, the conjugate base of oxalic acid, the oxalate anion, acts as a competitive inhibitor of the lactate dehydrogenase enzyme .

相似化合物的比较

Oxalyl Chloride: A derivative of oxalic acid used in organic synthesis.

Disodium Oxalate: A salt of oxalic acid used as a standard in volumetric analysis.

Calcium Oxalate: A naturally occurring form of oxalic acid found in plants and animals.

Uniqueness: Oxalic acid dihydrate is unique due to its strong acidic properties and ability to form stable complexes with metal ions. This makes it highly effective in applications such as metal cleaning, rust removal, and as a reagent in chemical synthesis .

属性

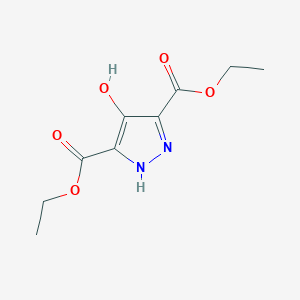

分子式 |

C2H4O5 |

|---|---|

分子量 |

108.05 g/mol |

IUPAC 名称 |

oxalic acid;hydrate |

InChI |

InChI=1S/C2H2O4.H2O/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);1H2 |

InChI 键 |

ZDYUUBIMAGBMPY-UHFFFAOYSA-N |

规范 SMILES |

C(=O)(C(=O)O)O.O |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-methoxyphenyl)ethyl]pyridin-2-amine](/img/structure/B8663103.png)

![N'-hydroxy-4-[4-methyl-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]bicyclo[2.2.2]octane-1-carboximidamide](/img/structure/B8663107.png)